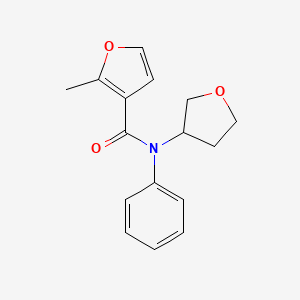
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide, also known as MPOF, is a synthetic compound that belongs to the furan class of organic molecules. MPOF has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide exerts its pharmacological effects by binding to and activating the mu-opioid receptor in the brain and spinal cord. This activation leads to the inhibition of pain signaling pathways and the release of endogenous opioids, resulting in analgesia and anti-inflammatory effects. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and neuroprotection. This compound has also been found to have a low potential for addiction and abuse, making it a safer alternative to traditional opioid drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, this compound is a challenging compound to synthesize, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for 2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide research, including the development of more efficient synthesis methods, the exploration of its potential applications in the treatment of neurodegenerative diseases, and the investigation of its safety and efficacy in clinical trials. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and to identify any potential drug interactions or side effects.
Métodos De Síntesis
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-methylfuran-3-carboxylic acid with oxalyl chloride and subsequent reaction with 3-hydroxytetrahydrofuran. The resulting compound is then treated with phenylmagnesium bromide to yield this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide has been widely used in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of novel pain management drugs. Additionally, this compound has been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-methyl-N-(oxolan-3-yl)-N-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12-15(8-10-20-12)16(18)17(14-7-9-19-11-14)13-5-3-2-4-6-13/h2-6,8,10,14H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUYHVMCVLNOTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C2CCOC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,4-Bis[(2-methoxypyridin-3-yl)methyl]-1,4-diazepane](/img/structure/B7677811.png)
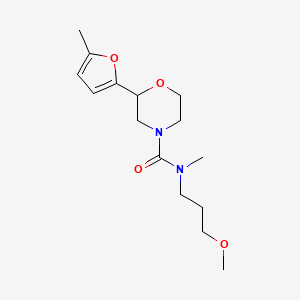
![N-[(3-chloro-4-methylphenyl)methyl]-3-(triazol-1-yl)propan-1-amine](/img/structure/B7677822.png)
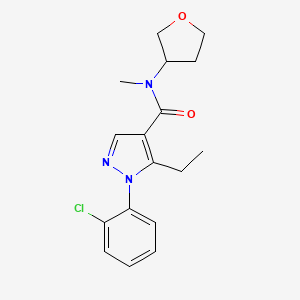
![4-(cyclopropanecarbonyl)-N-[(5-methylthiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7677835.png)
![3-(4-Bromothiophen-2-yl)-5-[2-(3-methylimidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7677836.png)
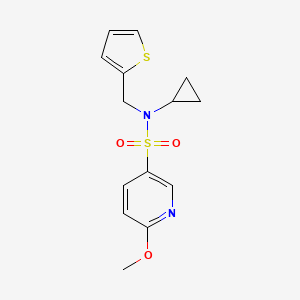
![1-[2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(2-methylpyridin-4-yl)urea](/img/structure/B7677846.png)
![1-[3-(2,3-Dihydro-1-benzofuran-5-yl)propylamino]cyclopropane-1-carboxamide](/img/structure/B7677853.png)
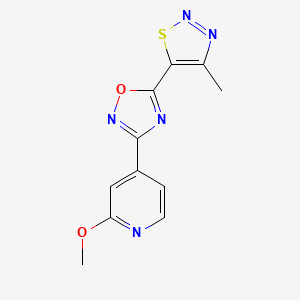
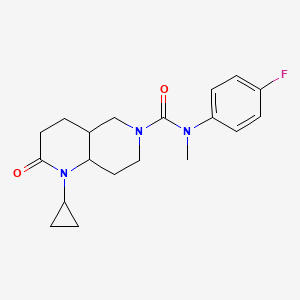

![2-[2-(3,5-dichlorophenyl)ethylsulfanyl]-N-(oxan-4-yl)acetamide](/img/structure/B7677902.png)
![5-[2-(Cyclopropylmethyl)-1,3-oxazol-4-yl]-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7677913.png)
